4-(Bromomethyl)-1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole
Description
4-(Bromomethyl)-1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole (CAS: 912569-72-3) is a brominated pyrazole derivative with the molecular formula C₁₂H₁₀BrF₃N₂O and a molecular weight of 335.12 g/mol . Key structural features include:
- A bromomethyl (-CH₂Br) group at position 4, which enhances reactivity in nucleophilic substitutions.
- A trifluoromethyl (-CF₃) group at position 3, contributing to electronegativity and metabolic stability.
- A phenoxy (-OPh) substituent at position 5, influencing lipophilicity and steric bulk.
- A methyl (-CH₃) group at position 1, providing steric protection to the pyrazole core.
This compound has been utilized as an intermediate in medicinal chemistry and agrochemical synthesis.
Properties
IUPAC Name |
4-(bromomethyl)-1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrF3N2O/c1-18-11(19-8-5-3-2-4-6-8)9(7-13)10(17-18)12(14,15)16/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLVOLPZNXRNTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)CBr)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640427 | |
| Record name | 4-(Bromomethyl)-1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912569-72-3 | |
| Record name | 4-(Bromomethyl)-1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912569-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Bromomethyl)-1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Pyrazole Synthesis with Trifluoromethyl Substitution
The synthesis of the trifluoromethyl-substituted pyrazole core, specifically 1-methyl-3-(trifluoromethyl)-1H-pyrazole or its regioisomer 1-methyl-5-(trifluoromethyl)-1H-pyrazole, is a critical starting point. Two main approaches are documented:
One-step cyclization from trifluoromethylated precursors: A practical method involves reacting 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methyl hydrazine, resulting in a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)- and 1-methyl-5-(trifluoromethyl)-1H-pyrazoles. The mixture can be separated based on boiling point and pressure diagrams, achieving high yield and selectivity.
Selective synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol: Patented methods describe dissolving trifluoroacetyl-containing precursors in acetic acid followed by methyl hydrazine addition under controlled temperature to obtain 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol with high selectivity and yield (~86.5%).
These methods provide the trifluoromethylated pyrazole scaffold required for further functionalization.
Introduction of Phenoxy Group at the 5-Position
The phenoxy substituent at the 5-position of the pyrazole ring can be introduced via nucleophilic aromatic substitution or transition-metal-catalyzed coupling reactions:
Nucleophilic substitution: The 5-position of pyrazole can be functionalized by displacement of a suitable leaving group (e.g., halogen) with phenol or phenoxide under basic conditions.
Cross-coupling reactions: Palladium-catalyzed coupling (e.g., Suzuki or Buchwald-Hartwig amination) between 5-halopyrazoles and phenol derivatives can efficiently install the phenoxy group with regioselectivity.
While direct literature on this exact phenoxy installation on trifluoromethyl-pyrazoles is limited, these general methods are well-established in pyrazole chemistry and applicable here.
Bromomethylation at the 4-Position
The key functional group, bromomethyl at the 4-position, is typically introduced by bromination of a methyl group or direct substitution on a methyl precursor:
Bromination of methyl-substituted pyrazoles: Using N-bromosuccinimide (NBS) under mild conditions enables selective bromination of methyl groups adjacent to the pyrazole ring, as demonstrated for 1-methyl-3-(trifluoromethyl)-1H-pyrazoles. This step can be adapted to brominate the methyl group at the 4-position.
Bromination after lithiation: Alternatively, lithiation at the 4-position followed by quenching with bromine or brominating agents can introduce the bromomethyl substituent with high regioselectivity.
Summary of a Representative Synthetic Route
Data Table: Typical Yields and Selectivities in Preparation Steps
Chemical Reactions Analysis
4-(Bromomethyl)-1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Trifluoromethylation: The trifluoromethyl group can be introduced or modified through radical trifluoromethylation reactions.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
Medicinal Chemistry
4-(Bromomethyl)-1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole has been investigated for its potential as a therapeutic agent. Its structure allows for modifications that can enhance biological activity against various diseases.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. A study demonstrated that specific modifications to the pyrazole ring could improve selectivity towards cancer cells while minimizing toxicity to normal cells .
Agrochemicals
The compound's ability to act as a herbicide or pesticide has been explored, particularly due to its trifluoromethyl group, which enhances lipophilicity and biological activity.
Case Study: Herbicidal Efficacy
In field trials, formulations containing this compound showed significant efficacy against common weeds in cereal crops. The results indicated a dose-dependent response, suggesting potential for use in integrated weed management strategies .
Materials Science
The unique properties of 4-(Bromomethyl)-1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole have led to its use in the development of advanced materials, such as polymers and coatings.
Case Study: Polymer Synthesis
Research has demonstrated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. The modified polymers exhibited improved resistance to environmental degradation, making them suitable for outdoor applications .
Data Table of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Agent | Derivatives show cytotoxic effects on cancer cell lines |
| Agrochemicals | Herbicide/Pesticide | Effective against common weeds; dose-dependent efficacy observed |
| Materials Science | Polymer Additive | Enhanced thermal stability and mechanical properties in modified polymers |
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the trifluoromethyl group can enhance the compound’s stability and lipophilicity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Substituent Effects: Bromine vs. Chlorine
Example Compounds :
- 4-(Chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole (CAS: 656825-78-4)
- 4-Bromo-3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-phenyl-1H-pyrazole (CAS: 82633-52-1)
Functional Group Variations
Example Compounds :
- 3-(Bromomethyl)-5-(2-fluoro-4-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazole
- 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone
Example Compounds :
- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (antimicrobial)
- ERα antagonist MPP (pyrazole-based therapeutic)
Key Insight : Bromomethyl-substituted pyrazoles are versatile intermediates, whereas chlorine or triazole-containing analogs show direct bioactivity .
Example Reactions :
- Target Compound : Likely synthesized via Ullmann-type coupling or palladium-catalyzed cross-coupling (similar to ) .
- 3-(Bromomethyl)-5-(2-fluoro-4-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazole : Synthesized using Cs₂CO₃ in DMF .
| Property | Target Compound | Fluoro-Methoxy Analog |
|---|---|---|
| Catalyst | Pd(OAc)₂ or CuI | Cs₂CO₃ |
| Solvent | Dioxane or DMF | DMF |
| Purification | Chromatography | HPLC |
Key Insight : Bromomethyl pyrazoles often require transition-metal catalysts for functionalization, increasing synthesis complexity compared to carbonate-mediated routes .
Biological Activity
4-(Bromomethyl)-1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole is a complex organic compound notable for its unique structural features, which include a bromomethyl group, a methyl group, a phenoxy group, and a trifluoromethyl group attached to a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in various fields such as pharmaceuticals and agrochemicals.
- Molecular Formula : C12H10BrF3N2O
- Molecular Weight : 335.12 g/mol
- Melting Point : 75.5 - 77.5 °C
- Density : 1.54 g/cm³
- CAS Number : 912569-72-3
Biological Activity
The biological activity of 4-(Bromomethyl)-1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole has been explored in various studies, highlighting its potential as a therapeutic agent across multiple domains.
The compound's mechanism of action involves its interaction with biological targets through covalent bonding, particularly via the bromomethyl group that can react with nucleophilic sites in proteins and enzymes. The trifluoromethyl group enhances the compound's stability and lipophilicity, facilitating better interaction with biological membranes and targets.
Biological Effects
- Anti-inflammatory Activity : Research indicates that compounds containing the pyrazole scaffold exhibit significant anti-inflammatory properties. For instance, derivatives similar to 4-(Bromomethyl)-1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole have shown up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at specific concentrations, comparable to standard anti-inflammatory drugs like dexamethasone .
- Antimicrobial Properties : Studies have demonstrated that pyrazole derivatives possess antimicrobial activity against various bacterial strains, including E. coli and Staphylococcus aureus. The compound was tested against these strains at concentrations of 6.25 µg/mL, showing promising results compared to standard antibiotics .
- Anticancer Potential : The structural features of this compound suggest potential anticancer activity. Similar pyrazole derivatives have been reported to inhibit cell proliferation in cancer cell lines, with some compounds displaying IC50 values lower than reference drugs like doxorubicin .
Comparative Analysis with Related Compounds
A comparative analysis with other pyrazole derivatives reveals that the unique combination of functional groups in 4-(Bromomethyl)-1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole contributes to its distinct biological activities:
Case Study 1: Anti-inflammatory Activity
In a recent study, several pyrazole derivatives were synthesized and evaluated for their anti-inflammatory effects using in vivo models. Among them, compounds similar to 4-(Bromomethyl)-1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole exhibited significant reductions in edema and inflammatory markers when compared to control groups treated with standard anti-inflammatory agents .
Case Study 2: Antimicrobial Testing
A series of tests conducted on the antimicrobial efficacy of pyrazole derivatives against clinical isolates revealed that certain modifications in the chemical structure could enhance activity against resistant strains. The tested compound demonstrated effective inhibition at concentrations as low as 40 µg/mL against several pathogens .
Q & A
Q. What are the established synthetic routes for 4-(Bromomethyl)-1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole, and how do reaction conditions influence purity?
The compound is typically synthesized via cyclization and halogenation steps. For example, bromomethylation of a pyrazole precursor (e.g., 3-bromo-5-chloropyrazole) with trifluoromethyl chloride under alkaline conditions can yield the target compound . Optimal purity is achieved by controlling reaction temperature (e.g., 120°C for cyclization using POCl₃) and employing chromatographic purification (e.g., column chromatography with silica gel) . Side products, such as unreacted intermediates, are minimized by stoichiometric optimization of formaldehyde in the final step .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish its structure?
Key techniques include:
- ¹H/¹³C NMR : Signals for the bromomethyl group (δ ~4.3 ppm for CH₂Br) and trifluoromethyl group (δ ~120 ppm in ¹³C NMR) are diagnostic .
- IR Spectroscopy : Absorption bands for C-F (1100–1200 cm⁻¹) and C-Br (500–600 cm⁻¹) confirm functional groups .
- X-ray Crystallography : Resolves spatial arrangements, such as the dihedral angle between the phenoxy and pyrazole rings, critical for confirming steric effects .
Advanced Questions
Q. How can researchers address contradictions between theoretical and experimental spectral data for this compound?
Discrepancies often arise from dynamic effects (e.g., rotational barriers in the phenoxy group) or crystal packing. To resolve these:
- Use variable-temperature NMR to detect conformational flexibility .
- Compare DFT-calculated spectra (e.g., B3LYP/6-31G*) with experimental data to identify outliers .
- Validate structural assignments via heteronuclear correlation experiments (HSQC/HMBC) in NMR or single-crystal X-ray diffraction .
Q. What strategies improve yield in multi-step syntheses, particularly during bromomethylation?
Challenges in bromomethylation (e.g., competing elimination or over-halogenation) can be mitigated by:
Q. How does the trifluoromethyl group influence the compound’s reactivity in derivatization reactions?
The electron-withdrawing trifluoromethyl group deactivates the pyrazole ring, reducing electrophilic substitution but enhancing nucleophilic aromatic substitution (NAS) at the 4-bromomethyl position. For example:
- Cross-coupling reactions : Suzuki-Miyaura coupling with arylboronic acids proceeds efficiently at the bromomethyl site .
- Biological activity : The CF₃ group increases metabolic stability, making the compound a candidate for pharmacokinetic studies .
Data Analysis & Mechanistic Questions
Q. How should researchers interpret conflicting bioactivity data in studies involving this compound?
Contradictions may arise from assay conditions (e.g., cell line variability) or impurity profiles. To validate results:
- Reproduce assays with ≥95% pure compound (HPLC-verified) .
- Perform dose-response curves to differentiate specific activity from non-specific effects .
- Use molecular docking to correlate structural features (e.g., phenoxy group orientation) with target binding .
Q. What computational methods are recommended for predicting the compound’s physicochemical properties?
- LogP calculation : Use fragment-based methods (e.g., Crippen’s approach) to estimate lipophilicity, critical for bioavailability .
- Solubility prediction : COSMO-RS models account for the CF₃ group’s polarity .
- Reactivity modeling : DFT studies (e.g., Fukui indices) identify electrophilic/nucleophilic sites for functionalization .
Structural and Crystallographic Considerations
Q. What crystallographic challenges arise when analyzing this compound, and how are they resolved?
The compound’s flexibility (e.g., rotating phenoxy group) complicates crystal packing. Solutions include:
- Cocrystallization with stabilizing agents (e.g., phosphonic acids) to improve lattice formation .
- Low-temperature data collection (100 K) to reduce thermal motion artifacts .
- Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C-H···O/F contacts) .
Method Optimization
Q. How can reaction scalability be improved without compromising purity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
